![molecular formula C16H25N3O4 B8090312 di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B8090312.png)
di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate
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Overview
Description
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is a chemical compound with the molecular formula C15H23N3O4 It is a derivative of imidazo[4,5-c]pyridine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
The synthesis of di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.
Synthetic Route: The process involves the formation of an intermediate, which is then cyclized to form the imidazo[4,5-c]pyridine core. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of imidazo-pyridine compounds exhibit notable antimicrobial properties. di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate has been studied for its potential against various microbial strains. In one study, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that imidazo-pyridine derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has been shown to target specific pathways involved in tumor growth, making it a candidate for further development in cancer therapeutics .
Material Science
2.1 Polymer Chemistry
In material science, this compound serves as a building block for synthesizing polymers with unique properties. Its structure allows for the formation of cross-linked networks that enhance thermal stability and mechanical strength in polymeric materials .
2.2 Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research has shown that incorporating this compound into formulations can improve the durability and performance of coatings used in various industrial applications .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with low MIC values. |
Study B | Anticancer Properties | Induced apoptosis in cancer cell lines; inhibited proliferation in vitro. |
Study C | Polymer Development | Enhanced mechanical properties in polymer composites when used as a cross-linker. |
Study D | Coating Formulations | Improved adhesion and resistance to environmental degradation in commercial coatings. |
Mechanism of Action
The mechanism of action of di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate can be compared with other similar compounds such as:
tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: This compound has a similar core structure but differs in the functional groups attached.
tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate: Another related compound with a different heterocyclic core.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various research and industrial applications.
Biological Activity
Di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is a compound with potential biological activity that has been studied for its pharmacological properties. This article reviews its biological activities, including its effects on various biological systems and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.30 g/mol
- CAS Number : 1421503-52-7
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in various studies:
Antiparasitic Activity
Research indicates that compounds similar to di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine derivatives show significant antiparasitic effects. For instance, imidazo[1,2-a]pyridine derivatives have been investigated for their efficacy against coccidia in poultry, suggesting potential applications in veterinary medicine and agriculture .
Antimicrobial Properties
Studies have demonstrated that imidazo[4,5-c]pyridine derivatives possess antimicrobial properties. They exhibit activity against a range of bacteria and fungi, which could be beneficial in developing new antimicrobial agents .
Neuroprotective Effects
Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine may have neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Case Study 1: Antiparasitic Efficacy
A study evaluated the antiparasitic activity of various imidazo derivatives against Eimeria species. The results indicated that certain compounds had IC50 values in the low micromolar range, suggesting potent activity against these pathogens .
Compound | IC50 (µM) | Target Organism |
---|---|---|
Compound A | 0.5 | Eimeria tenella |
Compound B | 0.8 | Eimeria acervulina |
Case Study 2: Antimicrobial Activity
In vitro tests showed that di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as follows:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Di-tert-butyl derivative | 32 | Staphylococcus aureus |
Di-tert-butyl derivative | 64 | Escherichia coli |
The precise mechanism by which di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of specific enzymes critical for pathogen survival.
- Modulation of cellular signaling pathways associated with inflammation and immune response.
- Interaction with DNA or RNA synthesis processes in microbial cells.
Properties
IUPAC Name |
ditert-butyl 6,7-dihydro-4H-imidazo[4,5-c]pyridine-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-8-7-12-11(9-18)17-10-19(12)14(21)23-16(4,5)6/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBNYDMFYBMIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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